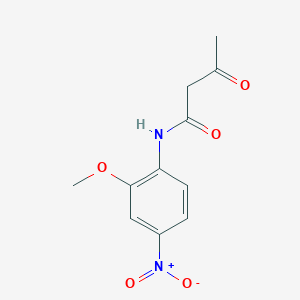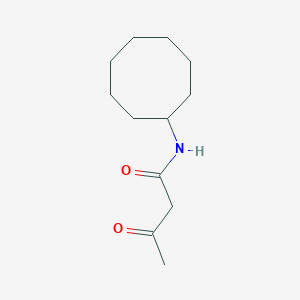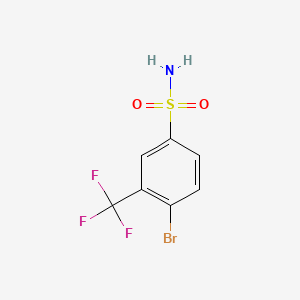
4-Bromo-3-(trifluoromethyl)benzenesulfonamide
Übersicht
Beschreibung
The compound 4-Bromo-3-(trifluoromethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their wide range of applications, including medicinal chemistry. Sulfonamides are recognized for their antibacterial properties and have been used in drug development for decades . The presence of a bromo and a trifluoromethyl group on the benzene ring of the sulfonamide could potentially influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves amidation reactions. For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was synthesized through an amidation reaction, as confirmed by various spectroscopic techniques . Although the specific synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonamide is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, involving the reaction of the appropriate bromo-trifluoromethyl benzene derivative with a sulfonamide under suitable conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been extensively studied using X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was determined, and DFT calculations were consistent with the experimental results . These studies provide valuable insights into the conformational preferences and electronic structure of the molecule, which are crucial for understanding its reactivity and interactions.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, often influenced by the substituents on the benzene ring. The presence of a bromo group can make the compound a candidate for further substitution reactions via nucleophilic aromatic substitution, where the bromo group is replaced by another nucleophile. The trifluoromethyl group could affect the reactivity and selectivity of such reactions due to its electron-withdrawing nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. Theoretical calculations, such as those performed for 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, can predict properties like electrostatic potential and frontier molecular orbitals, which are indicative of reactivity and stability . The substituents on the benzene ring, such as bromo and trifluoromethyl groups, can significantly modulate these properties, potentially leading to unique physicochemical behaviors.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photophysical Properties :
- A study by Pişkin, Canpolat, and Öztürk (2020) reported on the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting potential for photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
- Another study by Öncül, Öztürk, and Pişkin (2022) also focused on zinc(II) phthalocyanine compounds substituted with benzenesulfonamide units, finding them suitable as potential photosensitizers in photodynamic therapy due to their adequate fluorescence and photostability (Öncül, Öztürk, & Pişkin, 2022).
Chemical Synthesis and Catalysis :
- Yu, Chen, Cheng, and Yeung (2015) described a catalyst-free and metal-free bromoamidation method for unactivated olefins, using 4-(Trifluoromethyl)benzenesulfonamide, demonstrating its utility in organic synthesis (Yu, Chen, Cheng, & Yeung, 2015).
- Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides in chemical transformations, highlighting their role in producing diverse chemical scaffolds, which is indicative of the versatility of sulfonamide derivatives in synthetic chemistry (Fülöpová & Soural, 2015).
Structural and Spectroscopic Studies :
- Research by Gelbrich, Threlfall, and Hursthouse (2012) on isostructural crystals of various benzenesulfonamides, including derivatives of 4-(trifluoromethyl)benzenesulfonamide, provided insights into the adaptability of crystal structures to different molecular shapes, which is crucial for understanding the physical properties of these compounds (Gelbrich, Threlfall, & Hursthouse, 2012).
- A theoretical investigation by Karabacak, Cinar, Çoruh, and Kurt (2009) on the molecular structure and spectra of para-halogen benzenesulfonamides, including a 4-bromo derivative, utilized density functional theory to understand their vibrational frequencies and NMR spectra, contributing to the field of computational chemistry and molecular modeling (Karabacak, Cinar, Çoruh, & Kurt, 2009).
Potential Therapeutic Applications :
- Weber et al. (1998) identified benzenesulfonamide derivatives, including a 4-bromo variant, as potent and selective agonists of the human beta 3 adrenergic receptor, indicating possible applications in therapeutic treatments (Weber et al., 1998).
- Lobo et al. (2015) synthesized 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides and evaluated their effects on a pathological pain model in mice, suggesting their potential in pain management (Lobo et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUUOLHRLZCAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380898 | |
| Record name | 4-Bromo-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
351003-64-0 | |
| Record name | 4-Bromo-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 351003-64-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



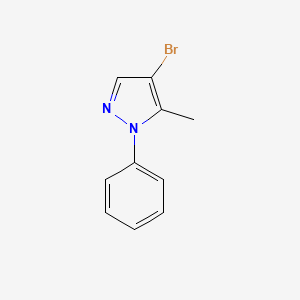
![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)
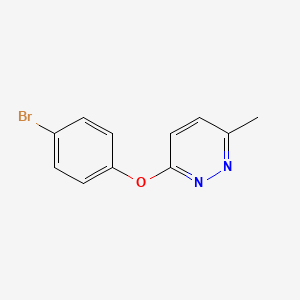
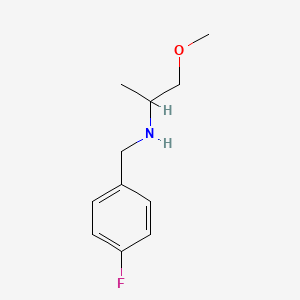


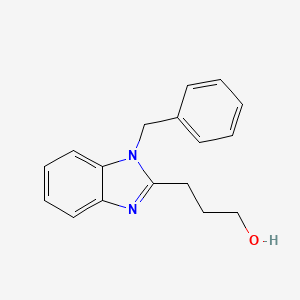
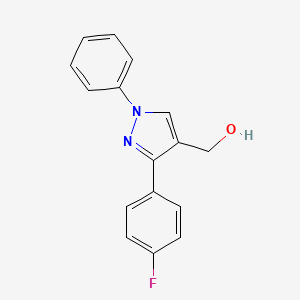
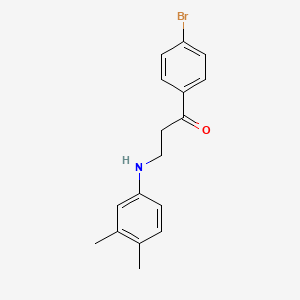

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)
